molecular formula C19H31NO B291478 4-tert-butyl-N-(2-ethylhexyl)benzamide

4-tert-butyl-N-(2-ethylhexyl)benzamide

Cat. No.: B291478
M. Wt: 289.5 g/mol
InChI Key: AUGNPDQLMMJUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-N-(2-ethylhexyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzene ring and a branched 2-ethylhexyl substituent on the amide nitrogen. This compound’s structural features—bulky tert-butyl and 2-ethylhexyl groups—suggest high lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

4-tert-butyl-N-(2-ethylhexyl)benzamide

InChI

InChI=1S/C19H31NO/c1-6-8-9-15(7-2)14-20-18(21)16-10-12-17(13-11-16)19(3,4)5/h10-13,15H,6-9,14H2,1-5H3,(H,20,21)

InChI Key

AUGNPDQLMMJUSJ-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

The following table and analysis highlight structural, physicochemical, and bioactivity differences between 4-tert-butyl-N-(2-ethylhexyl)benzamide and related compounds:

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Substituent (N-position) Molecular Weight logP* Bioactivity (PCAF HAT Inhibition %) Key Applications/Notes
This compound 2-ethylhexyl ~291 ~5.5 Not reported High lipophilicity; potential use in drug delivery
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (Compound 8, ) 4-carboxyphenyl + hexanoyl - - 67% PCAF HAT inhibitor; moderate activity
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17, ) 3-carboxyphenyl + tetradecanoyl - - 79% High PCAF HAT inhibition; long acyl chain enhances activity
4-tert-Butyl-N-(quinolin-8-yl)benzamide () Quinolin-8-yl 304.39 - Not reported Used in palladium-catalyzed arylation
N-(2-Thienylmethyl)benzamide () Thienylmethyl 273.39 - Not reported Heterocyclic substituent; potential CNS applications

*logP values estimated via analogy to structurally similar compounds.

Key Structural and Functional Insights

Substituent Effects on Bioactivity: PCAF HAT Inhibition: Compounds with long acyl chains (e.g., tetradecanoyl in Compound 17) exhibit higher inhibitory activity (79%) compared to carboxyphenyl derivatives (67–72%). The 2-ethylhexyl group in the target compound may enhance hydrophobic interactions but lacks polar groups critical for enzyme binding . Branched Alkyl Chains: The 2-ethylhexyl group confers high lipophilicity (estimated logP ~5.5), which may improve blood-brain barrier penetration but reduce aqueous solubility compared to carboxyphenyl derivatives .

Physicochemical Properties: Molecular Weight: The target compound (~291 g/mol) falls within the acceptable range for drug-likeness (typically <500 g/mol).

Safety and Handling: Limited toxicity data are available for most benzamide derivatives, including the target compound. Safety protocols emphasize avoiding exposure to strong acids/bases and using professional handling .

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